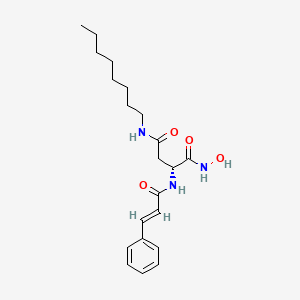
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide typically involves the reaction of cinnamic acid derivatives with succinic anhydride and octylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide can be compared with other similar compounds, such as:
2-Cinnamamido-N1-hydroxy-N4-decylsuccinamide: Similar structure but with a longer alkyl chain.
2-Cinnamamido-N1-hydroxy-N4-hexylsuccinamide: Similar structure but with a shorter alkyl chain.
2-Cinnamamido-N1-hydroxy-N4-benzylsuccinamide: Similar structure but with a benzyl group instead of an alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C21H31N3O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2R)-N-hydroxy-N'-octyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanediamide |
InChI |
InChI=1S/C21H31N3O4/c1-2-3-4-5-6-10-15-22-20(26)16-18(21(27)24-28)23-19(25)14-13-17-11-8-7-9-12-17/h7-9,11-14,18,28H,2-6,10,15-16H2,1H3,(H,22,26)(H,23,25)(H,24,27)/b14-13+/t18-/m1/s1 |
InChI Key |
TYVAVCSSCPJBHI-KAUXGEHWSA-N |
Isomeric SMILES |
CCCCCCCCNC(=O)C[C@H](C(=O)NO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCNC(=O)CC(C(=O)NO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















